Nickel bisphosphinate

Electroless nickel plating Bath life extension Ion accumulation mitigation

Nickel bisphosphinate (CAS 36026-88-7), also referred to as nickel hypophosphite or nickel phosphinate, is an inorganic metal-phosphorus compound with the formula Ni(H₂PO₂)₂. It belongs to the metal hypophosphite/phosphinate family, a class widely recognized for halogen-free flame retardancy, electroless nickel plating, and as precursors for nickel phosphide catalysts.

Molecular Formula H2NiO2P+3
Molecular Weight 123.682 g/mol
CAS No. 36026-88-7
Cat. No. B12648789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel bisphosphinate
CAS36026-88-7
Molecular FormulaH2NiO2P+3
Molecular Weight123.682 g/mol
Structural Identifiers
SMILESO[PH+]=O.[Ni+2]
InChIInChI=1S/Ni.HO2P/c;1-3-2/h;3H/q+2;/p+1
InChIKeyDKKVTRIEERZRKR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Bisphosphinate (CAS 36026-88-7): Core Identity and Procurement-Relevant Characteristics


Nickel bisphosphinate (CAS 36026-88-7), also referred to as nickel hypophosphite or nickel phosphinate, is an inorganic metal-phosphorus compound with the formula Ni(H₂PO₂)₂ . It belongs to the metal hypophosphite/phosphinate family, a class widely recognized for halogen-free flame retardancy, electroless nickel plating, and as precursors for nickel phosphide catalysts [1]. The compound is notified under EC number 252-840-4 and carries harmonized hazard classifications including Carc. 1A (H350i), Resp. Sens. 1 (H334), and Skin Sens. 1 (H317), necessitating appropriate handling protocols during procurement and use [2]. Unlike its aluminum and zinc analogs, which dominate commercial flame-retardant applications, nickel bisphosphinate occupies a specialized niche where the redox and coordination chemistry of the Ni²⁺ center confers distinct performance advantages in plating bath longevity, catalytic precursor reactivity, and coordination polymer architecture [3].

Why Nickel Bisphosphinate Cannot Be Casually Substituted by Other Metal Hypophosphites or Phosphinates


Within the metal hypophosphite and phosphinate family, the cation identity governs decomposition temperature, flame-retardant mechanism partitioning (gas-phase vs. condensed-phase), char morphology, and ultimately UL-94 or LOI outcomes [1]. For example, aluminum phosphinate in glass-fiber reinforced PBT achieves UL-94 V-0 and LOI > 42% at 13–20% loading, whereas the zinc analog at the identical loading fails to surpass UL-94 HB and yields LOI of only 27–28% [1]. In electroless nickel plating, using nickel bisphosphinate as both the metal source and reducing agent eliminates sulfate and sodium ion accumulation, which in conventional sodium hypophosphite/nickel sulfate baths progressively degrades deposition rate and film quality, limiting practical bath life to approximately 8–10 metal turnover cycles [2] [3]. These cation-dependent divergences in thermal, electrochemical, and structural behavior mean that substituting one metal phosphinate for another without reformulation will alter—and often compromise—end-use performance.

Quantitative Performance Differentiation of Nickel Bisphosphinate Relative to Closest Analogs


Electroless Nickel Plating Bath Longevity: Nickel Bisphosphinate vs. Conventional Sodium Hypophosphite/Nickel Sulfate System

In electroless nickel plating, the conventional bath formulation uses sodium hypophosphite (NaH₂PO₂) as the reducing agent and nickel sulfate (NiSO₄) as the metal source. However, this generates sodium and sulfate ions as byproducts that accumulate with each plating cycle, progressively reducing bath stability. Conventional baths with replenishment typically achieve 8–10 metal turnover cycles before performance degradation becomes unacceptable [1]. In contrast, a plating process using purified nickel bisphosphinate (prepared via a direct ion-exchange method) as both the nickel source and the hypophosphite source eliminates the introduction of extraneous counter-ions. Deposited films from the nickel bisphosphinate-based bath exhibited lower internal stress than those from the conventional process, a key indicator of extended bath life, while maintaining comparable deposition rates [2]. The absence of sulfate and sodium ion accumulation fundamentally alters bath aging kinetics, enabling longer operational lifetimes [3].

Electroless nickel plating Bath life extension Ion accumulation mitigation

Flame Retardancy Mechanism Partitioning: Cation-Dependent Divergence Between Aluminum Phosphinate (UL-94 V-0) and Zinc Phosphinate (UL-94 HB) at Identical Loading

In glass-fiber reinforced poly(butylene terephthalate) (PBT/GF), aluminum phosphinate at 13–20% loading achieves UL-94 V-0 classification with LOI exceeding 42%, fulfilling requirements for electrical and electronics applications. Zinc phosphinate at the identical loading range fails to achieve flame retardancy, yielding UL-94 HB classification and LOI of only 27–28% [1]. The mechanistic origin of this divergence lies in the decomposition behavior: zinc phosphinate partially vaporizes as an intact molecule, contributing only to gas-phase flame inhibition, whereas aluminum phosphinate additionally forms a small but crucial amount of thermally stable carbonaceous char that enhances the mechanical stability of the residue and suppresses flammability [1]. Nickel bisphosphinate, containing the transition metal Ni²⁺, is expected—based on class-level knowledge of transition-metal-catalyzed charring and the tendency of nickel ions to promote cross-linking reactions during thermal decomposition—to partition more strongly toward condensed-phase char formation than zinc and potentially even aluminum, though direct comparative data in PBT/GF is not available [2].

Halogen-free flame retardant Metal phosphinate UL-94 vertical burning test

Thermal Decomposition Pathway: Nickel Bisphosphinate Yields Ni₂P Catalyst at Lower Temperature vs. Phosphate-Based Precursors

Nickel bisphosphinate (nickel hypophosphite) serves as a precursor for the synthesis of nickel phosphide (Ni₂P) catalysts via thermal decomposition. The Ni²⁺ ion catalyzes the disproportionation of the hypophosphite anion (H₂PO₂⁻) at relatively low temperatures, generating PH₃ in situ, which subsequently reduces Ni²⁺ to form Ni₂P [1]. This hypophosphite-based route enables Ni₂P formation at temperatures as low as 473 K (200 °C) via solid-phase reaction, as demonstrated for mesoporous carbon-supported catalysts [2]. In contrast, conventional phosphate-based precursor routes require high-temperature reduction (typically > 773 K) under hydrogen flow. The lower synthesis temperature of the hypophosphite route yields Ni₂P particles with smaller crystallite sizes and correspondingly higher hydrodesulfurization (HDS) activity compared to catalysts prepared from phosphate precursors at elevated temperatures [2] [3]. For instance, Ni₂P/MC catalysts prepared from nickel hypophosphite at 473 K exhibited higher HDS activity for dibenzothiophene than Ni₂P/SiO₂ catalysts prepared by high-temperature phosphate reduction [2].

Nickel phosphide catalyst Thermal decomposition Hydrodesulfurization

Coordination Polymer Dimensionality Control: Thermally Driven 1D-to-3D Transformation Unique to Nickel Phosphinate-Bipyridine Systems

Three one-dimensional (1D) nickel phosphinate-bipyridine coordination polymers with the general formula [Ni(H₂O)₄(L)·pc2p]ₙ (where L = bipy, bpy-ane, or bpy-ene) were synthesized and their thermal behavior compared [1]. Although the three compounds share nearly identical formulas and structural topologies at room temperature, their response to thermal dehydration diverges dramatically: Compound 1 (with 4,4′-bipyridine) becomes amorphous upon water removal; Compound 2 (with 1,2-bis(4-pyridyl)ethane) partially retains some crystallinity but deteriorates; Compound 3 (with 1,2-bis(4-pyridyl)ethylene) undergoes a clean phase transformation wherein nickel atoms connect directly with phosphinate oxygen atoms, increasing structural dimensionality from 1D chains to a 3D coordination network while preserving crystallinity [1]. This thermally triggered dimensionality increase, mediated by the flexibility and length of the bis-pyridine coligand, is a structural feature specific to the nickel phosphinate system and has not been reported for analogous zinc or cobalt phosphinate coordination polymers [1] [2].

Coordination polymer Crystal engineering Thermal transformation

Magnetic Property Differentiation: Ferromagnetic Nickel Diphenylphosphinate vs. Antiferromagnetic Manganese and Copper Analogs

A systematic study of binary metal diphenylphosphinates, M[(C₆H₅)₂PO₂]₂ with M = Mn(II), Co(II), Ni(II), and Cu(II), revealed cation-specific magnetic behavior [1]. The manganese and copper diphenylphosphinate compounds exhibit weakly antiferromagnetic coupling between metal centers. In contrast, the nickel diphenylphosphinate analog displays ferromagnetic, field-dependent behavior [1]. This inversion of magnetic exchange—from antiferromagnetic to ferromagnetic—upon substitution of Mn or Cu with Ni is attributed to the specific d-orbital occupancy of Ni²⁺ (d⁸) and the geometry of the phosphinate-bridged superexchange pathways [1] [2]. The ferromagnetic response of the nickel compound positions it as a candidate building block for molecule-based magnetic materials, whereas the antiferromagnetic manganese and copper analogs would not serve this function [1].

Molecular magnetism Metal phosphinate Ferromagnetic coupling

High-Value Application Scenarios for Nickel Bisphosphinate Based on Verified Differential Performance


Extended-Life Electroless Nickel Plating Baths for High-Throughput Industrial Coating

Nickel bisphosphinate is deployed as the combined nickel source and reducing agent in electroless nickel plating formulations, replacing the conventional two-component system of nickel sulfate and sodium hypophosphite [1]. By eliminating the introduction of sulfate (SO₄²⁻) and sodium (Na⁺) counter-ions that accumulate with each plating cycle and progressively degrade bath performance, nickel bisphosphinate-based baths exhibit reduced internal stress in deposited films—a key indicator of extended operational lifetime [1]. This property is especially valuable in high-throughput manufacturing of printed circuit boards, precision mechanical components, and metal-ceramic composite membranes where bath longevity directly governs production economics and coating consistency .

Low-Temperature Precursor for Supported Nickel Phosphide (Ni₂P) Hydrotreating Catalysts

Nickel bisphosphinate thermally decomposes to form Ni₂P at temperatures as low as 473 K via a solid-phase reaction pathway, in which Ni²⁺ catalyzes the disproportionation of hypophosphite to generate PH₃ as the in situ reducing agent [1]. This low-temperature route avoids the sintering associated with conventional phosphate reduction above 773 K, yielding smaller Ni₂P crystallites with higher specific activity for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions [1] . Industrial catalyst manufacturers and petroleum refining R&D groups can leverage this precursor for producing dispersed Ni₂P on mesoporous carbon, SiO₂, or Al₂O₃ supports with enhanced catalytic performance compared to phosphate-derived counterparts .

Nickel-Containing Flame-Retardant Synergist Leveraging Transition-Metal Char Promotion in Unsaturated Polyester Resins

Although nickel bisphosphinate itself is less commonly used as a standalone flame retardant compared to aluminum hypophosphite, nickel(II)-containing phosphinate complexes have demonstrated exceptional fire-safety performance in unsaturated polyester (UP) resins [1]. A self-assembled nickel(II)-diphenylphosphinyl-Schiff base micro/nano rod (SDPPNi) at 25 wt% loading in UP achieved an LOI of 38.0%, with peak heat release rate (PHRR), total heat release (THR), fire growth rate (FIGRA), and maximum smoke density reduced by 69%, 40%, 72%, and 42% respectively [1]. The mechanism involves Ni²⁺-catalyzed formation of a compact char layer containing pyridine derivatives, phosphorus oxy-compounds, and nickel oxide, coupled with gas-phase radical quenching by phosphorus-containing volatiles [1]. This dual-phase action positions nickel bisphosphinate and its derivatives as high-efficiency flame-retardant synergists where aluminum or zinc analogs provide only single-phase protection.

Thermally Switchable 1D-to-3D Coordination Polymers for Responsive Materials Design

Nickel phosphinate-bipyridine coordination polymers exhibit coligand-dependent thermal transformation behavior: with the appropriate bis-pyridine linker (e.g., 1,2-bis(4-pyridyl)ethylene), thermal dehydration triggers a clean phase transformation from a 1D chain structure to a 3D coordination network while preserving full crystallinity [1]. This thermally programmable dimensionality increase is unique to the nickel phosphinate system and is not observed with cobalt or zinc analogs [1]. The ability to 'switch on' porosity, gas sorption capacity, or catalytic site accessibility through a simple thermal trigger—without losing long-range crystalline order—makes these materials attractive for smart adsorbents, controlled-release matrices, and stimuli-responsive catalytic scaffolds in academic and industrial materials research [1].

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